molecular formula C34H36N4O6 B1243077 [(2R)-2-[[(2R)-2-(1-benzofuran-2-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-2-phenylethyl] 2-(dimethylamino)acetate

[(2R)-2-[[(2R)-2-(1-benzofuran-2-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-2-phenylethyl] 2-(dimethylamino)acetate

Cat. No. B1243077
M. Wt: 596.7 g/mol
InChI Key: JDKQEZNPCLGJMA-ZBWWXOROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R)-2-[[(2R)-2-(1-benzofuran-2-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-2-phenylethyl] 2-(dimethylamino)acetate, also known as [(2R)-2-[[(2R)-2-(1-benzofuran-2-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-2-phenylethyl] 2-(dimethylamino)acetate, is a useful research compound. Its molecular formula is C34H36N4O6 and its molecular weight is 596.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(2R)-2-[[(2R)-2-(1-benzofuran-2-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-2-phenylethyl] 2-(dimethylamino)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2R)-2-[[(2R)-2-(1-benzofuran-2-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-2-phenylethyl] 2-(dimethylamino)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

[(2R)-2-[[(2R)-2-(1-benzofuran-2-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-2-phenylethyl] 2-(dimethylamino)acetate

Molecular Formula

C34H36N4O6

Molecular Weight

596.7 g/mol

IUPAC Name

[(2R)-2-[[(2R)-2-(1-benzofuran-2-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-2-phenylethyl] 2-(dimethylamino)acetate

InChI

InChI=1S/C34H36N4O6/c1-34(18-25-19-35-28-15-9-8-14-27(25)28,37-33(41)43-21-26-17-24-13-7-10-16-30(24)44-26)32(40)36-29(23-11-5-4-6-12-23)22-42-31(39)20-38(2)3/h4-17,19,29,35H,18,20-22H2,1-3H3,(H,36,40)(H,37,41)/t29-,34+/m0/s1

InChI Key

JDKQEZNPCLGJMA-ZBWWXOROSA-N

Isomeric SMILES

C[C@@](CC1=CNC2=CC=CC=C21)(C(=O)N[C@@H](COC(=O)CN(C)C)C3=CC=CC=C3)NC(=O)OCC4=CC5=CC=CC=C5O4

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)(C(=O)NC(COC(=O)CN(C)C)C3=CC=CC=C3)NC(=O)OCC4=CC5=CC=CC=C5O4

synonyms

N,N-dimethyl-2-((2-(((2-benzofuranylmethoxy)carbonyl)amino)-3-(1H-indol-3-yl)-2 methyl-1-oxopropyl)amino)glycine 2-phenylethyl ester bisulfate
PD 156982
PD-156982
PD156982

Origin of Product

United States

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